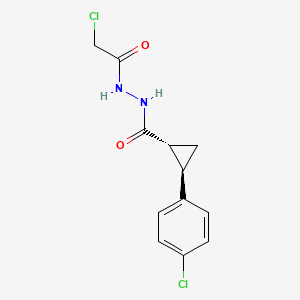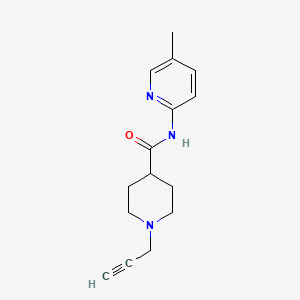
(1R,2R)-N'-(2-Chloroacetyl)-2-(4-chlorophenyl)cyclopropane-1-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-N'-(2-Chloroacetyl)-2-(4-chlorophenyl)cyclopropane-1-carbohydrazide, also known as CCCH, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CCCH is a cyclopropane derivative that has shown promise in the treatment of various diseases, including cancer and inflammation.
Aplicaciones Científicas De Investigación
Enzymatic Synthesis Processes
- The enzyme ketoreductase (KRED) KR-01 was used to transform 2-chloro-1-(3,4-difluorophenyl)ethanone into a chiral alcohol, a vital intermediate in the synthesis of Ticagrelor, an acute coronary syndrome treatment. This biocatalysis process is environmentally friendly and efficient for industrial applications (Guo et al., 2017).
Synthesis and Biological Evaluation
- Bromophenol derivatives with a cyclopropyl moiety, including trans-(1R*,2R*,3R*)-ethyl 2-(3,4-dimethoxyphenyl)-3-methylcyclopropane-1-carboxylate, were synthesized and evaluated. These derivatives showed inhibitory effects on enzymes like carbonic anhydrase and acetylcholinesterase, suggesting their potential in treating Alzheimer's disease and Parkinson's disease (Boztaş et al., 2019).
Conformationally Restricted Analogues
- Research focused on the development of chiral cyclopropane units as conformationally restricted analogues of biologically active compounds. This includes the synthesis of (1S,2R)- and (1R,2R)-2-aminomethyl-1-(1H-imidazol-4-yl)cyclopropanes, which are beneficial for investigating bioactive conformations (Kazuta et al., 2002).
Mass Spectrometry Characterization
- The atmospheric pressure chemical ionization multi-stage mass spectrometry was used for characterizing stereoisomeric synthons of cyclopropane amino acids, offering insights into the structural aspects of these compounds (Cristoni et al., 2000).
Anticancer Potential
- Novel series of cyclopropane carbohydrazides were synthesized and screened for their anticancer activity against several cancer cell lines. Some compounds exhibited promising activity at micromolar concentrations (Swamy et al., 2016).
Inhibitors of Metabotropic Glutamate Receptor
- The asymmetric synthesis of cyclohexanecarboxylic acid enantiomers, which are modulators of the metabotropic glutamate receptor subtype 4, was conducted. This study highlights the role of molecular chirality in drug discovery (Christov et al., 2011).
Insecticidal Activity
- Stereochemical diversity-oriented conformational restriction strategy was applied to develop potent histamine H3 and H4 receptor antagonists with an imidazolylcyclopropane structure. This approach proved effective in developing specific ligands for drug target proteins (Watanabe et al., 2006).
Lipase-Catalyzed Hydrolytic Resolution
- A hydrolytic resolution process for preparing (1R,2R)-DFPCPCA, a precursor to Ticagrelor, was developed using the immobilized Candida antarctica lipase B (CALB), demonstrating an efficient method for synthesizing optically pure cyclopropane carboxylic acids (Wang et al., 2019).
Propiedades
IUPAC Name |
(1R,2R)-N'-(2-chloroacetyl)-2-(4-chlorophenyl)cyclopropane-1-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2O2/c13-6-11(17)15-16-12(18)10-5-9(10)7-1-3-8(14)4-2-7/h1-4,9-10H,5-6H2,(H,15,17)(H,16,18)/t9-,10+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHNDEKWBKFHRS-VHSXEESVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)NNC(=O)CCl)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)NNC(=O)CCl)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B3007387.png)
![methyl (2E)-4-{[(4E)-4-[(2H-1,3-benzodioxol-5-yl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}but-2-enoate](/img/structure/B3007388.png)

![N-(3-methylbutyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide](/img/structure/B3007394.png)

![Ethyl 2-[4-(1,3-dioxobenzo[de]isoquinolin-2-yl)butanoylcarbamothioylamino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B3007398.png)

![N-[3-[4-[(1,3-Dioxoisoindol-2-yl)methyl]piperidin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B3007401.png)
![6-Cyclopropyl-3-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B3007402.png)

![3-[(2,4-Dichlorophenyl)methyl]-10-(4-ethoxyphenyl)-1-methyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione](/img/no-structure.png)


